Morphine-3-glucuronide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXKFONHRHFBZ-ZXDZBKESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174157 | |
| Record name | Morphine-3-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Morphine-3-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20290-09-9 | |
| Record name | (-)-Morphine 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20290-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morphine-3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morphine-3-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORPHINE-3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O27Z9CH39A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morphine-3-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymatic Biosynthesis and Regulatory Mechanisms of Morphine 3 Glucuronide Formation
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing M3G Formation
The glucuronidation of morphine is a key step in its metabolism, primarily leading to the formation of M3G and, to a lesser extent, morphine-6-glucuronide (B1233000) (M6G). nih.govheftpathology.com This biotransformation is carried out by UDP-glucuronosyltransferase (UGT) enzymes. frontiersin.org
Research has consistently identified UGT2B7 as the principal enzyme responsible for the glucuronidation of morphine at both the 3- and 6-hydroxyl positions. nih.govresearchgate.net This makes UGT2B7 a major determinant of morphine metabolism in humans. nih.gov Studies using human liver microsomes and recombinant UGTs have solidified the understanding of UGT2B7's central role in producing M3G. researchgate.netnih.gov In fact, UGT2B7 is responsible for the formation of approximately 60% of M3G from a given dose of morphine. heftpathology.comspandidos-publications.com The enzyme is highly expressed in the liver, with lower levels of expression in other organs like the kidneys and the brain. heftpathology.comnih.gov
While UGT2B7 is the primary catalyst, several isoforms within the UGT1A family also contribute to the formation of M3G. nih.govresearchgate.net These include UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, and UGT1A10. nih.govresearchgate.net However, their contribution is considered minor compared to that of UGT2B7. researchgate.net It's important to note that only UGT2B7 is capable of forming M6G, making M6G formation a selective indicator of UGT2B7 activity. nih.gov The UGT1A locus is complex, encoding multiple UGT1A isoforms through the use of alternative first exons spliced to common subsequent exons. wikipedia.org
| UGT Isoform | Role in M3G Formation | Forms M6G? | Reference |
|---|---|---|---|
| UGT2B7 | Dominant | Yes | nih.govnih.govresearchgate.net |
| UGT1A1 | Minor | No | nih.govresearchgate.net |
| UGT1A3 | Minor | No | nih.govresearchgate.net |
| UGT1A6 | Minor | No | nih.govresearchgate.net |
| UGT1A8 | Minor | No | nih.govresearchgate.net |
| UGT1A9 | Minor | No | nih.govresearchgate.net |
| UGT1A10 | Minor | No | nih.govresearchgate.net |
The enzymatic activity of UGT2B7 in forming M3G does not follow typical Michaelis-Menten kinetics. nih.govresearchgate.net Instead, it exhibits atypical, biphasic kinetics. nih.gov This suggests a more complex interaction between the enzyme and its substrate. A model involving two interacting binding sites with negative cooperativity has been proposed to better describe this phenomenon. nih.gov This model suggests that the binding of one morphine molecule to the enzyme influences the binding of a second molecule. nih.gov In contrast, the UGT1A family isoforms that catalyze M3G formation demonstrate standard Michaelis-Menten kinetics. nih.govresearchgate.net
| Enzyme | Kinetic Model for M3G Formation | Apparent Km Values (mM) | Reference |
|---|---|---|---|
| UGT2B7 | Atypical (Biphasic/Multisite) | High-affinity: 0.42, Low-affinity: 8.3 | nih.gov |
| UGT1A Family | Michaelis-Menten | 2.6 to 37.4 | nih.gov |
Contribution of Other UGT1A Family Isoforms (e.g., UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, UGT1A10) to M3G Glucuronidation
Subcellular Localization of M3G Glucuronidation
The UGT enzymes, including UGT2B7, are transmembrane glycoproteins located in the smooth endoplasmic reticulum (ER) of cells. nih.gov This localization is crucial for their function, as it places them in proximity to other drug-metabolizing enzymes. The process of glucuronidation occurs within the lumen of the ER.
While the liver is the primary site of morphine metabolism, the enzymes responsible for M3G formation are also found in other tissues. heftpathology.com For instance, UGTs are expressed in the brain, suggesting that M3G can be synthesized locally within the central nervous system. frontiersin.orgnih.gov Studies have detected UGT2B7 in human brain microsomes, though with significant inter-individual variation. frontiersin.org The co-localization of UGT2B7 with morphine has been observed in neuronal cells, further supporting the potential for localized M3G production in the brain. plos.org
Genetic Polymorphisms and Regulation of UGTs Affecting M3G Production
Interindividual variability in the response to morphine can be partly attributed to genetic polymorphisms in the UGT genes, particularly UGT2B7. nih.gov Several single nucleotide polymorphisms (SNPs) in the UGT2B7 gene have been identified, and some have been associated with altered enzyme activity and expression. nih.govtaylorandfrancis.com
One well-studied polymorphism is the C802T (H268Y) variant (rs7439366). taylorandfrancis.com While some studies have investigated its impact on morphine metabolism, the results have been inconsistent. taylorandfrancis.com Another significant variant is the -900G>A (rs7438135) polymorphism in the promoter region of UGT2B7. tandfonline.com Carriers of the -900A allele have been shown to have a higher M3G-to-morphine metabolic ratio, indicating increased enzyme activity. tandfonline.com
A specific haplotype, designated as haplotype 4, has been linked to a significant increase in both UGT2B7 enzyme activity and gene expression, leading to higher M3G formation. nih.gov Dimerization of UGT2B7 with other UGT isoforms, such as UGT1A1 and UGT1A9, and their allelic variants can also influence the regioselective production of M3G and M6G. nih.gov
In Vitro and Ex Vivo Models for Studying M3G Biosynthesis Kinetics
Ex vivo models, such as those using fresh tissue samples, can provide a more physiologically relevant context for studying drug metabolism. biorxiv.orglife-science-alliance.org For example, the 3D Microenvironmental Chamber (3MIC) has been developed as an ex vivo model of the tumor microenvironment to visualize cellular processes in a more natural context. biorxiv.orglife-science-alliance.org While not specific to M3G biosynthesis, such models represent the direction of research toward more complex and representative systems for studying metabolic pathways.
Disposition and Transporter Mediated Pharmacokinetics of Morphine 3 Glucuronide in Preclinical Models
Systemic Distribution and Tissue Partitioning (e.g., Liver, Kidney, Brain)
The systemic distribution of morphine-3-glucuronide (M3G), a major metabolite of morphine, is significantly influenced by its hydrophilic nature and interaction with various transport proteins. Following its formation, primarily in the liver, M3G is distributed to various tissues, with the highest concentrations typically found in organs of elimination, such as the liver and kidneys. nih.govfrontiersin.org Its access to other tissues, particularly the central nervous system (CNS), is considerably restricted. nih.govspringermedizin.de
In preclinical models, studies have demonstrated that the tissue partitioning of M3G is not uniform. For instance, in mice lacking the multidrug resistance protein 3 (Mrp3), there is a significant alteration in M3G distribution. These mice exhibit a 50-fold reduction in plasma M3G levels, while concentrations in the liver and bile are increased by 5-fold, indicating that Mrp3 is crucial for the efflux of M3G from hepatocytes into the bloodstream. nih.gov This leads to a major shift in the elimination pathway, from predominantly urinary excretion in wild-type mice to fecal excretion in Mrp3 knockout mice. nih.gov
The unbound brain-to-plasma partition coefficient (Kp,uu), a measure of the extent of distribution into the brain, is a key parameter in understanding the CNS access of compounds. diva-portal.orgdiva-portal.org For M3G, Kp,uu values are consistently below unity, indicating a net efflux from the brain. diva-portal.org In a sheep model, the M3G Kp,uu values were 0.27 in adult sheep and 0.17 in premature lambs, confirming a net efflux in both age groups.
Blood-Brain Barrier (BBB) Permeability and Central Nervous System Access
The blood-brain barrier (BBB) presents a formidable obstacle to the entry of hydrophilic compounds like M3G into the central nervous system. nih.gov The low lipophilicity of M3G, with a log P value around -3, contributes to its poor passive diffusion across the BBB. nih.gov Consequently, the concentration of unbound M3G in the brain extracellular fluid (ECF) is very low compared to blood concentrations. nih.gov
Role of Efflux Transporters (e.g., P-glycoprotein, MRP2, MRP3) in M3G Exclusion from the CNS
Active efflux transport systems at the BBB play a pivotal role in limiting the CNS penetration of M3G. While P-glycoprotein (P-gp) is a well-known efflux transporter for morphine, studies have shown that it is not significantly involved in the transport of M3G across the BBB. nih.govbiorxiv.orgbiorxiv.org
Instead, members of the multidrug resistance-associated protein (MRP) family are implicated in the active removal of M3G from the brain. nih.govnih.gov Specifically, MRP2 and MRP3 are known to transport glucuronide conjugates and are expressed at the BBB. nih.govnih.govsolvobiotech.com The presence of these transporters contributes to the efficient efflux of M3G, thereby maintaining low concentrations within the CNS. nih.gov
Identification of Probenecid-Sensitive Transport Systems Involved in M3G BBB Transport
The involvement of specific transport systems in M3G's BBB transit has been investigated using inhibitors like probenecid (B1678239). springermedizin.denih.govnih.gov Probenecid is known to inhibit various organic anion transporters, including certain MRPs. biorxiv.orgdiva-portal.org
In preclinical studies, co-administration of probenecid with M3G has been shown to increase the concentration of unbound M3G in the brain ECF without affecting its blood concentrations. nih.govnih.gov This finding strongly suggests the involvement of a probenecid-sensitive transport system in the efflux of M3G from the brain. springermedizin.denih.gov The ratio of the steady-state concentration of unbound M3G in brain ECF to that in blood doubled in the presence of probenecid in rats. nih.govnih.gov This indicates that probenecid inhibits an efflux transporter responsible for removing M3G from the CNS. nih.gov
Modeling of M3G Transport Across the BBB (e.g., Microdialysis Studies)
Microdialysis is a valuable technique for studying the unbound concentrations of drugs in the brain ECF and modeling their transport across the BBB. nih.govnih.gov Studies utilizing microdialysis in rats have provided detailed insights into the pharmacokinetics of M3G at the BBB. nih.govnih.gov
These studies have shown that the half-life of M3G is significantly longer in the brain ECF (81 ± 25 min) compared to the blood (22 ± 2 min), indicating slower elimination from the brain. nih.govnih.gov Pharmacokinetic modeling based on microdialysis data has further elucidated the impact of probenecid on M3G transport. The influx clearance of M3G into the brain was found to be the process mainly influenced by probenecid, increasing from 0.11 µl min⁻¹ g-brain⁻¹ to 0.17 µl min⁻¹ g-brain⁻¹ in its presence. nih.govnih.gov The efflux clearance was estimated to be 1.15 µl min⁻¹ g-brain⁻¹. nih.gov
Table 1: Effect of Probenecid on M3G Transport Across the BBB in Rats
| Parameter | Without Probenecid | With Probenecid | P-value |
|---|---|---|---|
| Unbound M3G Brain ECF/Blood Ratio | 0.08 ± 0.02 | 0.16 ± 0.05 | 0.001 |
| Influx Clearance (μl min⁻¹ g-brain⁻¹) | 0.11 | 0.17 | <0.001 |
| Efflux Clearance (μl min⁻¹ g-brain⁻¹) | 1.15 | - | - |
Hepatic and Renal Elimination Pathways and Associated Transporters
The primary route of elimination for M3G is through the kidneys, with a significant portion also undergoing hepatic clearance. nih.govfrontiersin.orgnih.gov After its formation in the liver, M3G is transported out of hepatocytes into either the sinusoidal blood for subsequent renal excretion or into the bile for fecal elimination. nih.govnih.gov This process is mediated by specific efflux transporters. nih.govnih.gov
Role of MRP3 in Hepatic Efflux of M3G into Bloodstream
Multidrug resistance-associated protein 3 (MRP3), located on the basolateral (sinusoidal) membrane of hepatocytes, plays a critical role in the efflux of M3G from the liver into the systemic circulation. nih.govnih.govresearchgate.net In vitro studies have demonstrated that human MRP3 can transport M3G. nih.gov
The physiological significance of MRP3 in M3G disposition is highlighted by studies in Mrp3 knockout mice. nih.gov In the absence of Mrp3, the excretion of M3G from the liver into the bloodstream is severely impaired. nih.gov This leads to a dramatic decrease in plasma M3G concentrations and a corresponding accumulation of the metabolite in the liver. nih.gov These findings establish MRP3 as the major transporter responsible for moving M3G from hepatocytes into the blood, a crucial step for its subsequent renal elimination. nih.gov In situations where the biliary excretion of M3G via MRP2 is compromised, MRP3 can act as an alternative route for its removal from the liver. nih.gov
Renal Excretion Mechanisms
The primary route of elimination for this compound (M3G) from the body is through renal excretion into the urine. nih.govresearchgate.net This process is not one of simple filtration but involves a sophisticated and efficient active transport system within the proximal tubules of the kidney. nih.govmdpi.com This system is orchestrated by a sequential operation of transporters located on the basolateral and apical membranes of the renal proximal tubule cells. mdpi.comnih.gov
The journey of M3G from the bloodstream into the urine begins with its uptake from the peritubular capillaries into the proximal tubule cells. This is a carrier-mediated process primarily facilitated by Organic Anion Transporters (OATs) located on the basolateral membrane (the side facing the blood). researchgate.netnih.govresearchgate.net Specifically, OAT1 (SLC22A6) and OAT3 (SLC22A8) are recognized as key players in the uptake of a wide array of organic anions, including glucuronide conjugates like M3G, from the circulation into the renal cells. researchgate.netnih.govnih.gov The transport by OATs is an active process, often operating as an exchanger for intracellular dicarboxylates. nih.gov The involvement of these transporters is underscored by studies using probenecid, a classic inhibitor of OATs, which has been shown to affect the transport of M3G. nih.gov
Once inside the proximal tubule cell, M3G is then actively secreted into the tubular lumen (the urine side). This efflux is mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically the Multidrug Resistance-Associated Proteins (MRPs). mdpi.comresearchgate.net MRP2 (ABCC2) and MRP4 (ABCC4) are expressed on the apical membrane of the proximal tubule cells and are responsible for pumping M3G and other organic anions out of the cell and into the filtrate, which will become urine. mdpi.comnih.gov Research indicates that MRP4, in particular, may play a significant role in the apical efflux of glucuronidated metabolites. physiology.org This coordinated action of basolateral uptake by OATs and apical efflux by MRPs ensures the efficient secretion and subsequent elimination of M3G from the body. mdpi.com
Table 1: Key Transporters in Renal Excretion of M3G
| Transporter | Family | Location in Proximal Tubule Cell | Function in M3G Excretion | Citation |
|---|---|---|---|---|
| OAT1 (SLC22A6) | Solute Carrier (SLC) | Basolateral Membrane | Uptake from blood into tubule cell | researchgate.netnih.gov |
| OAT3 (SLC22A8) | Solute Carrier (SLC) | Basolateral Membrane | Uptake from blood into tubule cell | researchgate.netnih.gov |
| MRP2 (ABCC2) | ATP-Binding Cassette (ABC) | Apical Membrane | Efflux from tubule cell into urine | mdpi.comnih.gov |
| MRP4 (ABCC4) | ATP-Binding Cassette (ABC) | Apical Membrane | Efflux from tubule cell into urine | nih.govphysiology.org |
Interspecies Differences in M3G Disposition and Transport Mechanisms
Significant interspecies differences exist in the disposition and transport of this compound, which complicates the extrapolation of preclinical data to humans. nih.govsrce.hr These differences are apparent in both the metabolic pathways leading to M3G formation and the transport mechanisms responsible for its distribution and elimination. frontiersin.orgnih.gov
One of the most fundamental differences lies in the metabolism of morphine. In humans, morphine is metabolized by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7, to form both M3G and Morphine-6-glucuronide (B1233000) (M6G). researchgate.net In contrast, mice almost exclusively convert morphine into M3G due to a lack of the specific UGT isoform responsible for M6G production. frontiersin.org Rats, like humans, produce both metabolites, but the ratios can differ. fda.gov These metabolic distinctions inherently lead to different disposition profiles, as the body is handling a different set of major metabolites.
The expression and function of the transporters that handle M3G also vary considerably across species. In mice, the hepatic efflux transporter MRP3 (ABCC3) plays a critical role in moving M3G from the liver into the bloodstream for subsequent renal elimination. frontiersin.org In Mrp3 knockout mice, plasma levels of M3G are drastically reduced, with the metabolite being trapped and diverted to biliary excretion. frontiersin.org
In the kidney, the expression levels of key transporters for M3G show significant species-dependent variation. Quantitative proteomics has revealed differences in the abundance of OAT1, OAT3, OCT2, MRP2, and MRP4 in the kidneys of humans, monkeys, dogs, rats, and mice. nih.gov For instance, the abundance of OAT1 and OCT2 in human renal tissue is higher compared to other transporters, and the levels of several transporters in monkeys are higher than in humans. nih.gov Furthermore, some transporters detected in humans and monkeys are not detected in rats and mice using similar methods. nih.gov Sex-dependent differences in transporter expression are also a confounding factor in rodents; the expression of OAT1 and OAT3 is higher in male rats and mice than in females, a sexual dimorphism that is not observed in the human kidney. physiology.orgsrce.hr These variations in the transporter machinery directly impact the rate and extent of renal secretion of M3G, contributing to the observed species differences in its pharmacokinetics. srce.hr
Table 2: Comparative Overview of M3G-Related Disposition and Transport in Preclinical Models and Humans
| Parameter | Mouse | Rat | Dog | Monkey | Human | Citation |
|---|---|---|---|---|---|---|
| Primary Morphine Metabolites | M3G only | M3G and M6G | M3G and M6G | M3G and M6G | M3G and M6G | frontiersin.orgfda.gov |
| Hepatic Efflux | Mrp3 is crucial for basolateral efflux of M3G into blood. | Mrp2 and Mrp3 provide alternative routes for hepatic excretion. | Data less specific, but MRPs involved. | Similar to humans, MRPs involved. | MRP2 (apical) and MRP3 (basolateral) mediate hepatic efflux. | researchgate.netfrontiersin.org |
| Renal Transporter Expression | Sex-dependent expression of Oats. Lower MRP2 abundance compared to human/monkey. | Sex-dependent expression of Oats. Lower MRP2 abundance than human/monkey. | Lower MRP2 abundance than human/monkey. | Transporter abundance more similar to humans than rodents. | No sex-dependent expression of OATs. Higher abundance of OAT1, OCT2, MATE1. | nih.govsrce.hr |
| Renal Excretion Pathway | Active secretion via Oats and Mrps. | Active secretion via Oats and Mrps. | Assumed active secretion. | Active secretion via OATs and MRPs. | Active secretion via OAT1/3 (basolateral) and MRP2/4 (apical). | researchgate.netnih.govsrce.hr |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | M3G |
| Morphine-6-glucuronide | M6G |
| Morphine | |
| Organic Anion Transporter 1 | OAT1 |
| Organic Anion Transporter 3 | OAT3 |
| Multidrug Resistance-Associated Protein 2 | MRP2 |
| Multidrug Resistance-Associated Protein 3 | MRP3 |
| Multidrug Resistance-Associated Protein 4 | MRP4 |
| Solute Carrier family 22 member 6 | SLC22A6 |
| Solute Carrier family 22 member 8 | SLC22A8 |
| ATP-Binding Cassette subfamily C member 2 | ABCC2 |
| ATP-Binding Cassette subfamily C member 3 | ABCC3 |
| ATP-Binding Cassette subfamily C member 4 | ABCC4 |
| Uridine 5'-diphospho-glucuronosyltransferase | UGT |
| Uridine 5'-diphospho-glucuronosyltransferase 2B7 | UGT2B7 |
| Organic Cation Transporter 2 | OCT2 |
Molecular Interactions and Pharmacodynamic Modulations of Morphine 3 Glucuronide in Experimental Systems
Receptor Binding Profile and Agonist/Antagonist Properties (In vitro Studies)
Morphine-3-glucuronide (M3G) is a major metabolite of morphine. nih.gov Unlike its parent compound, M3G displays a distinct and complex interaction profile with opioid receptors.
Low Affinity for Mu-Opioid Receptors (MOR)
Extensive in vitro research has consistently demonstrated that M3G possesses a notably low affinity for the mu-opioid receptor (MOR). nih.govnsw.gov.aumdpi.com This characteristic is significant because the MOR is the primary target for morphine and is responsible for its potent analgesic effects. nih.gov Studies using radioligand binding assays with guinea-pig brain homogenates have shown that the substitution of the free phenolic group at the 3-position of the morphine molecule, as occurs in M3G, leads to a marked decrease in binding at opioid receptors. nih.gov In fact, some studies report that M3G does not appear to compete for opioid receptor binding at all. nih.gov This low affinity for the MOR is a key factor in why M3G itself is devoid of any analgesic effect. viamedica.pl
Table 1: Affinity of Morphine and its Metabolites for Opioid Receptors
| Compound | Mu-Opioid Receptor (MOR) Affinity | Reference |
|---|---|---|
| Morphine | High | nih.gov |
| This compound (M3G) | Low / Negligible | nih.govnih.govnsw.gov.aunih.gov |
| Morphine-6-glucuronide (B1233000) (M6G) | High | nih.govnih.gov |
Exploration of Interactions with Other Opioid Receptor Subtypes (e.g., Kappa, Delta)
Investigations into the binding profile of M3G have extended to other opioid receptor subtypes, including kappa (KOR) and delta (DOR) receptors. Similar to its interaction with MORs, M3G generally exhibits low affinity for these receptor subtypes as well. nih.gov Binding studies on guinea-pig brain homogenates revealed that the glucuronidation at the 3-position of morphine results in a general decrease in binding across opioid receptor subtypes. nih.gov While some research suggests that the glucuronidation of the 6-hydroxyl group can slightly increase affinity for delta-receptors and reduce it for kappa-receptors, the modification at the 3-position in M3G does not confer significant binding to these receptors. nih.gov In vitro studies have shown that M3G does not interact with opioid, GABAA, AMPA, NMDA, kainate, or glycinergic receptors. nih.gov
Neuroexcitatory Properties and Underlying Mechanistic Elucidation (Preclinical Models)
Despite its lack of significant interaction with opioid receptors, M3G is not an inert compound. Preclinical studies have revealed that it possesses neuroexcitatory properties, which may contribute to side effects such as myoclonus, allodynia, and seizures observed in some patients receiving high doses of morphine. uq.edu.aucambridge.org The mechanisms underlying these excitatory phenomena are distinct from classical opioid receptor signaling and involve alternative pathways.
Role of Toll-like Receptor 4 (TLR4) Signaling in M3G-Induced Excitatory Phenomena
A growing body of evidence points to the Toll-like receptor 4 (TLR4) as a key player in mediating the neuroexcitatory effects of M3G. nih.govfrontiersin.org In silico studies first suggested that M3G could bind to the TLR4 and myeloid differentiation factor 2 (MD-2) complex. frontiersin.org Subsequent experimental work has confirmed that M3G can weakly but significantly activate TLR4. nih.govuq.edu.au This activation of TLR4 by M3G is thought to initiate a cascade of neurogenic inflammation in the central nervous system. viamedica.pl The activation of TLR4 can lead to the release of pro-inflammatory cytokines, which are powerful modulators of nociception and can counteract morphine-induced analgesia. viamedica.plfrontiersin.org Studies in mouse models have shown that M3G-induced hyperalgesia is absent in TLR4 knockout mice, further solidifying the essential role of this receptor in M3G's pronociceptive effects. frontiersin.org
Indirect Activation of N-methyl-D-aspartic Acid (NMDA) Receptors
Another significant mechanism implicated in the neuroexcitatory actions of M3G is the indirect activation of N-methyl-D-aspartic acid (NMDA) receptors. nih.govnih.gov In vitro studies using cultured embryonic rat hippocampal neurons have shown that M3G-induced increases in cytosolic calcium concentrations are blocked by NMDA receptor antagonists. nih.gov It is important to note that M3G does not directly bind to the NMDA receptor. nih.govresearchgate.net Instead, it appears to modulate presynaptic neurotransmitter release, which in turn leads to the activation of NMDA receptors. uq.edu.aunih.gov This indirect activation of NMDA receptors is a crucial component of the excitatory behaviors observed with M3G administration. frontiersin.org
Modulation of Neurotransmitter Release and Ion Channels
The neuroexcitatory effects of M3G are also linked to its ability to modulate neurotransmitter release and ion channels. nih.gov Studies have shown that M3G may exert its effects by modulating the release of neurotransmitters. nih.gov This is supported by findings that blockers of sodium channels (tetrodotoxin), P/Q-type calcium channels (MVIIC), and L-type calcium channels (nifedipine) can abolish the M3G-induced increases in cytosolic calcium in cultured neurons. nih.gov Furthermore, research has demonstrated that M3G can increase the excitability of nociceptive dorsal root ganglion neurons, an effect that appears to be dependent on TLR4 signaling. frontiersin.org This increased excitability has been linked to an increase in voltage-gated sodium (NaV) current, and this effect can be reversed by carbamazepine, an inhibitor of several voltage-dependent sodium channels. frontiersin.orgplos.org
Cellular and Subcellular Mechanisms in Brain Cells (e.g., Microglia, Hippocampal Neurons)
The neuro-excitatory effects of this compound (M3G) are underpinned by complex interactions at the cellular and subcellular level within the brain. Research has particularly focused on its impact on glial cells, such as microglia, and on neuronal populations like those in the hippocampus.
In microglia, a key cellular player in the brain's immune response, M3G is understood to act as a signaling molecule that can trigger neuroinflammatory processes. Evidence suggests that M3G can directly bind to and activate Toll-like receptor 4 (TLR4), a component of the innate immune system. nih.govviamedica.plviamedica.pl This interaction, often in conjunction with its co-receptor myeloid differentiation factor 2 (MD-2), initiates a downstream signaling cascade. nih.gov Activation of the TLR4/MD-2 complex by M3G can lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK)1/2, which in turn promotes microglial activation and the release of pro-inflammatory cytokines. nih.govijbs.comijbs.com This activation of microglia is a critical step in the development of neuroinflammation. Furthermore, studies in mouse models of neuropathic cancer pain have shown that the accumulation of M3G following long-term morphine administration leads to the activation of microglia and the release of inflammatory factors like TNF-α, IL-1β, and IL-17 via the apelin receptor (APLNR), which also involves the ERK1/2 pathway. ijbs.comijbs.com
In hippocampal neurons, M3G has been shown to induce neuro-excitatory effects through a mechanism that is largely independent of opioid receptors. Studies using cultured embryonic hippocampal neurons have demonstrated that M3G increases cytosolic calcium concentrations ([Ca2+]CYT). nih.govuq.edu.au This effect is not significantly blocked by the opioid antagonist naloxone (B1662785), but is abolished by antagonists of the N-methyl-D-aspartate (NMDA) receptor, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). nih.govnih.govfrontiersin.org This indicates that M3G indirectly activates NMDA receptors, leading to neuronal excitation. nih.govuq.edu.aufrontiersin.org Further mechanistic studies revealed that this M3G-induced increase in intracellular calcium is also prevented by tetrodotoxin (B1210768) (a sodium channel blocker), baclofen (B1667701) (a GABAB agonist), and blockers of P/Q-type and L-type calcium channels, suggesting that M3G's excitatory actions may be mediated by the modulation of neurotransmitter release. nih.gov
Table 1: Cellular and Subcellular Effects of this compound in Brain Cells
| Cell Type | Receptor/Channel Involved | Key Downstream Effect | Experimental Observation |
|---|---|---|---|
| Microglia | Toll-like receptor 4 (TLR4) / MD-2 | Activation of inflammatory pathways (e.g., MAPK/ERK1/2) | M3G binding to TLR4 stimulates microglial activation and release of pro-inflammatory cytokines. nih.govviamedica.plviamedica.plijbs.com |
| Apelin Receptor (APLNR) | Activation of ERK1/2 and release of inflammatory factors | In a neuropathic cancer pain model, M3G activated microglia and inflammatory release via APLNR. ijbs.comijbs.com | |
| Hippocampal Neurons | N-methyl-D-aspartate (NMDA) Receptor (indirect activation) | Increased cytosolic calcium ([Ca2+]CYT) | M3G-induced increase in [Ca2+]CYT is blocked by NMDA receptor antagonists. nih.govuq.edu.aunih.govfrontiersin.org |
| Voltage-gated Na+ and Ca2+ channels | Modulation of neurotransmitter release | Blockers of these channels abolish M3G-induced increases in [Ca2+]CYT. nih.gov |
Modulation of Morphine's Pharmacological Effects (Animal Studies)
In animal models, M3G has been demonstrated to significantly modulate the primary pharmacological effects of morphine, particularly its analgesic properties. These modulatory actions are generally characterized by an opposition to morphine's desired effects, contributing to phenomena such as hyperalgesia, antagonism of analgesia, and the development of tolerance.
Contribution to Opioid-Induced Hyperalgesia (OIH) in Animal Models
Opioid-induced hyperalgesia (OIH) is a paradoxical state where opioid administration leads to an increased sensitivity to pain. M3G is strongly implicated as a key contributor to this phenomenon in preclinical studies. In rodents, the administration of M3G has been shown to produce a state of excitation characterized by thermal hyperalgesia and tactile allodynia. frontiersin.orgfrontiersin.org For instance, systemic administration of M3G in rats has been observed to produce robust tactile hyperalgesia. d-nb.info
The mechanisms underlying M3G-induced hyperalgesia appear to involve the innate immune receptor TLR4. frontiersin.org Studies have shown that the hyperalgesic effects of M3G are absent in TLR4 knockout mice, indicating the necessity of this receptor for M3G's pronociceptive actions. d-nb.info Interestingly, while M3G has little to no affinity for the mu-opioid receptor (MOR), research has paradoxically shown that the MOR is also essential for M3G-induced hyperalgesia. frontiersin.orgwsu.edunih.gov In studies using MOR knockout mice, M3G failed to elicit hyperalgesia, suggesting a complex interplay between the MOR and the pathways activated by M3G. wsu.edunih.gov Chronic intrathecal administration of M3G in rats has also been shown to sensitize the animals to mechanical stimulation, further supporting its role in OIH. nih.gov
Potential Antagonistic Effects on Morphine Analgesia in Preclinical Settings
Beyond inducing a state of hyperalgesia on its own, M3G has been shown to directly antagonize the analgesic effects of morphine in animal studies. When co-administered with morphine, M3G can reduce the efficacy of morphine-induced pain relief. frontiersin.orgfrontiersin.org
Classic studies in rats demonstrated that intracerebroventricular (i.c.v.) administration of M3G potently antagonizes the analgesic effects of i.c.v. morphine. nih.govcapes.gov.br This antagonism was observed regardless of whether M3G was given before or after the morphine injection. nih.govcapes.gov.br Similarly, intraperitoneal administration of M3G prior to morphine significantly diminished the analgesic response compared to morphine given alone. nih.govcapes.gov.br Furthermore, M3G has also been shown to antagonize the analgesic effects of morphine's other active metabolite, morphine-6-glucuronide (M6G). nih.govcapes.gov.br While the precise mechanism for this antagonism is multifaceted, it is thought to be linked to the neuro-excitatory properties of M3G, which functionally oppose the inhibitory, analgesic effects of morphine at various sites within the central nervous system. frontiersin.org
Role in the Development of Morphine Tolerance in Animal Models
The development of tolerance, where escalating doses of an opioid are required to achieve the same analgesic effect, is a significant limitation of chronic morphine therapy. M3G has been implicated in contributing to this process. Chronic exposure to M3G may be a factor in the development of tolerance to morphine's analgesic effects. nih.goviasp-pain.org
Studies in rats have shown that chronic intrathecal administration of M3G can induce antinociceptive cross-tolerance to morphine. nih.goviasp-pain.org This means that pre-exposure to M3G can reduce the analgesic potency of a subsequent morphine dose. The development of tolerance is a complex process involving numerous neuroadaptive changes. Recent research in mouse models of neuropathic cancer pain has pointed to a specific mechanism involving M3G. ijbs.com Long-term morphine use leads to the accumulation of M3G, which then activates the apelin receptor (APLNR) on microglia. ijbs.comijbs.com This activation triggers the ERK1/2 signaling pathway, leading to microglial activation and the release of inflammatory factors, a process that is believed to contribute to the development of morphine tolerance. ijbs.comijbs.com
Table 2: Summary of M3G's Modulation of Morphine's Effects in Animal Studies
| Phenomenon | Animal Model | Key Finding | Implicated Mechanism |
|---|---|---|---|
| Opioid-Induced Hyperalgesia (OIH) | Rats, Mice | M3G administration induces thermal hyperalgesia and tactile allodynia. frontiersin.orgfrontiersin.orgd-nb.infonih.gov | Activation of TLR4 and a requirement for the mu-opioid receptor (MOR). frontiersin.orgd-nb.infowsu.edunih.gov |
| Antagonism of Morphine Analgesia | Rats | M3G administration (i.c.v. or i.p.) significantly reduces the analgesic effect of morphine and M6G. frontiersin.orgnih.govcapes.gov.br | Functional opposition to morphine's inhibitory effects via M3G's neuro-excitatory properties. frontiersin.org |
| Development of Morphine Tolerance | Rats, Mice | Chronic M3G administration induces cross-tolerance to morphine's analgesic effects. nih.goviasp-pain.org | M3G accumulation activates APLNR on microglia, triggering the ERK1/2 pathway and neuroinflammation. ijbs.comijbs.com |
Advanced Analytical Methodologies for Morphine 3 Glucuronide Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of M3G, enabling its separation from the parent drug, morphine, and other metabolites like morphine-6-glucuronide (B1233000) (M6G). researchgate.netingentaconnect.com The choice of chromatographic method and detector is critical for achieving the required sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous analysis of morphine and its glucuronide metabolites. researchgate.netingentaconnect.com HPLC systems, often paired with various detectors such as Ultraviolet (UV), Diode Array (DAD), fluorescence, or electrochemical detectors, provide robust methods for quantifying M3G in biological samples like plasma, serum, and cerebrospinal fluid. researchgate.netingentaconnect.comnih.gov
A key advantage of HPLC is its ability to separate M3G from its isomeric sibling, M6G, and the parent compound, morphine. ingentaconnect.com This is typically achieved using reversed-phase columns, such as C8 or C18, and a carefully optimized mobile phase. ingentaconnect.comnih.gov For instance, one method utilizes a C18 analytical column with a mobile phase of acetonitrile (B52724) in a phosphate (B84403) buffer with an ion-pairing agent to achieve separation, followed by UV detection. ingentaconnect.com Another approach takes advantage of the native fluorescence of the compounds, allowing for detection without the need for derivatization. nih.gov The detection limits for M3G using HPLC with UV detection have been reported to be in the range of 60-90 ng/ml. ingentaconnect.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the direct quantification of M3G and other morphine metabolites. waters.comnih.govojp.gov This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, offering lower limits of detection than many other methods. oup.comnih.gov
LC-MS/MS methods can detect sub-nanogram concentrations of M3G, with some assays reporting a dynamic range of 250–10,000 pg/mL for M3G in human plasma. oup.comnih.gov The high selectivity is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. waters.comcapes.gov.brcreative-proteomics.com For M3G, a common transition monitored is m/z 462→286. capes.gov.br Due to the high polarity of M3G, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are sometimes employed for better chromatographic separation. gtfch.org The direct analysis capabilities of LC-MS/MS eliminate the need for derivatization, which is often required in other methods. oup.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of M3G, although it presents more challenges compared to LC-based methods. oup.comnih.gov Due to the non-volatile and polar nature of glucuronide conjugates, GC-MS analysis requires a derivatization step to make the analytes suitable for gas chromatography. nih.govdshs-koeln.de This often involves hydrolysis to cleave the glucuronide group, followed by derivatization of the resulting morphine. oup.comnih.govopenaccesspub.org
One specific GC-MS method involves the derivatization of M3G to its pentafluorobenzyl ester trimethylsilyl (B98337) ether derivative, which can then be measured using negative ion chemical ionization mass spectrometry. nih.gov This approach has been shown to be sensitive and specific for the determination of morphine glucuronides in human plasma. nih.gov However, the need for hydrolysis and derivatization makes GC-MS an indirect method for quantifying M3G and can be more labor-intensive than LC-MS/MS. oup.comnih.govnih.gov
Sample Preparation Strategies for Biological Matrices in Research
Effective sample preparation is a critical step to ensure accurate and reliable quantification of Morphine-3-glucuronide (M3G) from complex biological matrices such as blood, plasma, serum, and urine. researchgate.netoup.com The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make it compatible with the analytical instrument. mums.ac.irtiaft.org The most common techniques employed in M3G research are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). researchgate.netingentaconnect.com
Solid-Phase Extraction (SPE) is the most frequently utilized method for the extraction of M3G and other morphine metabolites from biological fluids. researchgate.netingentaconnect.comresearchgate.net This technique offers high recoveries and clean extracts. capes.gov.br Various SPE cartridges are used, with C18 being a common choice. ingentaconnect.comnih.govnih.gov The general SPE procedure involves conditioning the cartridge, loading the sample (often after pH adjustment), washing away impurities, and finally eluting the analytes with an appropriate solvent. oup.com For instance, a method using C18 cartridges for plasma samples reported recoveries of over 95% for morphine and its glucuronides. researchgate.net Another study highlighted the use of a polymeric hydrophilic-lipophilic balanced sorbent (Oasis HLB) which yielded high extraction recoveries for M3G (99%). researchgate.net Automated SPE systems using 96-well plates have also been developed to increase sample throughput. capes.gov.brduke.edu
Liquid-Liquid Extraction (LLE) is a traditional method for sample preparation that involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE is influenced by the choice of solvent, the pH of the aqueous phase, and the volume ratio of the two phases. For the analysis of morphine and its metabolites, LLE often requires a prior step to break the glucuronide bond, such as acid hydrolysis. For example, a procedure for urinary morphine involved acid hydrolysis followed by extraction with a chloroform-isopropanol mixture. While effective, LLE can be more labor-intensive and may not always provide the same level of cleanliness as SPE. nih.gov
Other sample preparation techniques include protein precipitation , which is a simpler but often less clean method. nih.govoup.com This involves adding a precipitating agent like methanol (B129727) or acetonitrile to the plasma or serum sample to denature and remove proteins. nih.govoup.com
Quantitative Analysis Principles in Chromatographic Methods
Accurate quantification of this compound (M3G) in chromatographic analyses relies on fundamental principles such as the use of calibration curves and internal standards. nih.govgtfch.orgrsc.org These elements are essential for ensuring the precision and accuracy of the obtained results.
A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte. nih.govgtfch.orgomicsonline.org The instrument's response (e.g., peak area or height) is plotted against the corresponding concentration, typically resulting in a linear relationship. nih.govrsc.orgomicsonline.org This curve then serves as a reference to determine the concentration of the analyte in unknown samples by comparing their instrument response to the curve. nih.gov For M3G analysis, calibration curves are typically constructed over a specific concentration range relevant to the expected levels in biological samples. oup.comnih.govduke.eduomicsonline.org For example, an LC-MS/MS method for M3G in human plasma was validated over a linear range of 5-2000 ng/ml. duke.edu
Internal standards (IS) are crucial for correcting variations that can occur during sample preparation and analysis. nih.govgtfch.orgrsc.org An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to all samples, including calibrators and quality controls, before any processing steps. nih.govgtfch.orgoup.com Any loss of the analyte during extraction or variations in injection volume will be mirrored by a proportional loss of the internal standard. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, these variations can be compensated for, leading to more accurate and precise quantification. oup.com For the analysis of M3G, deuterated analogs such as this compound-d3 (M3G-d3) are often used as internal standards because they behave almost identically to M3G during extraction and chromatographic separation but can be distinguished by a mass spectrometer due to their different mass-to-charge ratios. waters.comcapes.gov.broup.com Other compounds like naloxone (B1662785) or hydromorphone have also been employed as internal standards in some HPLC methods. nih.govomicsonline.org
The table below provides examples of linear ranges and limits of quantification (LOQ) for M3G in various analytical methods, illustrating the application of these quantitative principles.
| Analytical Method | Matrix | Linear Range (ng/mL) | LOQ (ng/mL) | Internal Standard |
| HPLC-UV ingentaconnect.com | Serum | Not specified | 90 | Not specified |
| HPLC-Fluorometric nih.gov | Plasma | 50-200 | Not specified | Nalorphine |
| LC-MS/MS oup.comnih.gov | Plasma | 0.25-10 | Not specified | Not specified |
| LC-MS/MS duke.edu | Plasma | 5-2000 | 5 | Not specified |
| LC-MS/MS gtfch.org | Serum | 10-1000 | 18.5 | M3G-d3 |
| GC-MS nih.gov | Plasma | 15-1920 nmol/l | 15 nmol/l | [(2)H(3)]-labeled M3G |
Table 1. Examples of Quantitative Parameters for this compound Analysis.
Comparative Research and Future Directions in Morphine 3 Glucuronide Studies
Comparative Metabolomics and Pharmacokinetics Across Species for M3G Disposition
The disposition of morphine-3-glucuronide (M3G) exhibits significant variability across different species, a factor that complicates the extrapolation of animal model data to human clinical scenarios. These differences are rooted in the variations of morphine metabolism and the subsequent transport of its metabolites.
In humans, morphine is primarily metabolized in the liver via glucuronidation at the 3- and 6-hydroxyl positions, yielding M3G and morphine-6-glucuronide (B1233000) (M6G), respectively. nih.govnih.gov This process is mainly catalyzed by the enzyme UGT2B7. pnas.orgdrugbank.com M3G is the most abundant metabolite, accounting for approximately 90% of the glucuronidated products, while M6G constitutes about 10%. nih.govfrontiersin.org
In contrast, notable differences are observed in rodent models. For instance, mice almost exclusively produce M3G from morphine due to the absence of UGT2B7 expression. pnas.orgfrontiersin.org Rats also primarily metabolize morphine to M3G, with the UGT2B1 isozyme playing a key role. iiarjournals.org Studies in Wistar-Kyoto rats have shown gender differences in morphine metabolism, with males exhibiting a lower rate of M3G formation compared to females. ingentaconnect.com
The transport of M3G out of hepatocytes and its subsequent excretion also differ among species. In mice, the multidrug resistance protein 3 (Mrp3), located on the sinusoidal (blood-facing) membrane of hepatocytes, is crucial for transporting M3G into the bloodstream for urinary excretion. pnas.org The absence of Mrp3 in knockout mice leads to a dramatic 50-fold reduction in plasma M3G levels and a shift from urinary to fecal excretion. pnas.org The high levels of Mrp3 in mouse liver contrast with the low levels in rat liver, which may explain why enterohepatic circulation of morphine metabolites is significant in rats but not in mice. pnas.org
The following table provides a comparative overview of M3G pharmacokinetics in different species.
| Species | Primary UGT Isozyme | Primary Morphine Metabolite(s) | Key M3G Transporters | Notable Pharmacokinetic Characteristics |
| Human | UGT2B7 pnas.orgdrugbank.com | M3G (~90%), M6G (~10%) nih.govfrontiersin.org | MRP3 nih.gov | M3G is the major metabolite. |
| Mouse | Not UGT2B7 pnas.orgfrontiersin.org | Almost exclusively M3G pnas.orgfrontiersin.org | Mrp3 pnas.org | Lacks significant M6G formation; urinary excretion is dominant. pnas.org |
| Rat | UGT2B1 iiarjournals.org | Primarily M3G iiarjournals.org | Mrp3 (low levels) pnas.org | Significant enterohepatic circulation. pnas.org Gender differences in metabolism have been noted. ingentaconnect.com |
These species-specific differences in M3G formation and disposition underscore the importance of careful consideration when selecting animal models for preclinical studies and interpreting the results in the context of human opioid pharmacology.
Development of Advanced In Vitro Blood-Brain Barrier Models for M3G Transport Studies
Understanding the transport of M3G across the blood-brain barrier (BBB) is critical to elucidating its central nervous system effects. The development of sophisticated in vitro BBB models is a key area of research, moving beyond traditional static models to better mimic the complex in vivo environment. nih.gov
Traditional in vitro models, while useful, often fail to fully replicate the intricate features of the BBB, which can lead to inaccuracies in predicting central nervous system drug uptake. nih.gov Advanced models are being developed to address these limitations by incorporating multiple cell types, dynamic flow conditions, and three-dimensional (3D) architectures. nih.govbiorxiv.org
Key features of advanced in vitro BBB models include:
Co-culture Systems: These models incorporate not only brain microvascular endothelial cells but also other crucial cell types of the neurovascular unit, such as astrocytes and pericytes, to better replicate the anatomical structure of the BBB. dovepress.com
Dynamic Flow: The application of shear stress, mimicking blood flow, has been shown to enhance the expression of tight junction proteins and reduce permeability, creating a more physiologically relevant barrier. dovepress.com
3D and Microfluidic Platforms: These models, often referred to as "BBB-on-a-chip," allow for the creation of a more complex microenvironment with real-time monitoring of barrier integrity through measurements like transendothelial electrical resistance (TEER). biorxiv.org
Human-Derived Cells: The use of human cells, including those derived from induced pluripotent stem cells (iPSCs), helps to overcome the issue of species differences that can limit the translatability of animal-based research. nih.govdovepress.com
These advanced models are instrumental in studying the specific transport mechanisms of molecules like M3G. Research has indicated that M3G transport across the BBB is not mediated by P-glycoprotein (Pgp). nih.gov Instead, a probenecid-sensitive organic anion transport system appears to be involved, as demonstrated by microdialysis studies in rats where probenecid (B1678239) influenced the influx clearance of M3G into the brain. nih.gov The development of more sophisticated in vitro models will allow for a more detailed investigation of these and other potential transporters.
The table below summarizes different types of in vitro BBB models and their applications in transport studies.
| Model Type | Description | Advantages for M3G Studies |
| Static Monolayer Models | A single layer of endothelial cells grown on a permeable support. dovepress.com | Simple and high-throughput for initial screening. |
| Co-culture Models | Endothelial cells grown with other BBB cells like astrocytes and pericytes. dovepress.com | More accurately reflects the in vivo environment and cellular interactions. |
| Dynamic Models | Incorporate shear stress to mimic blood flow. dovepress.com | Improves barrier tightness and expression of transporters. |
| Microfluidic (BBB-on-a-chip) Models | 3D models with continuous perfusion and real-time monitoring. biorxiv.org | Allows for detailed study of transport kinetics and barrier integrity under physiological and pathological conditions. biorxiv.org |
Elucidation of Novel M3G Interaction Partners and Signaling Pathways
While M3G has little to no affinity for classical opioid receptors, research is uncovering novel interaction partners and signaling pathways through which it may exert its biological effects. frontiersin.orgnih.gov This research is shifting the understanding of M3G from an inactive metabolite to a biologically active compound with distinct pharmacological properties.
One of the most significant findings is the identification of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex as a potential target for M3G. nih.govfrontiersin.org In silico and in vitro studies have shown that M3G can bind to this complex, which is a key component of the innate immune system. nih.govfrontiersin.org This interaction is non-stereoselective, meaning it is not specific to the typical opioid receptor binding configuration. nih.gov Activation of the TLR4 pathway by M3G is proposed to initiate a neuroinflammatory cascade, leading to the release of proinflammatory cytokines. frontiersin.orgcancerbiomed.org
Interestingly, some studies suggest that the mu-opioid receptor (MOR) may still be required for M3G's pronociceptive effects, even though M3G has a very low affinity for it. frontiersin.orgnih.gov One study reported that M3G-induced hyperalgesia was absent in MOR knockout mice. nih.gov This has led to the paradoxical observation that MOR seems to be essential for M3G's actions, despite the lack of significant binding. nih.gov
Recent proteomic and phosphoproteomic studies in human astrocytes have begun to map the cellular changes induced by M3G, revealing alterations in proteins involved in various cellular processes. researchgate.net Furthermore, research has indicated that M3G can activate signaling pathways such as the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cell survival. cancerbiomed.org
A summary of potential M3G interaction partners and their associated signaling pathways is provided in the table below.
| Interaction Partner | Proposed Signaling Pathway | Potential Downstream Effects |
| Toll-like receptor 4 (TLR4)/MD-2 complex nih.govfrontiersin.org | Activation of innate immune signaling frontiersin.org | Neuroinflammation, release of proinflammatory cytokines frontiersin.orgcancerbiomed.org |
| Mu-opioid receptor (MOR) (indirectly) frontiersin.orgnih.gov | Requirement for M3G-induced pronociception nih.gov | Hyperalgesia, allodynia nih.gov |
| Creatine Kinase B frontiersin.org | Inhibition of enzyme activity frontiersin.org | Alterations in cellular energy metabolism frontiersin.org |
| NF-κB Pathway cancerbiomed.org | Activation downstream of TLR4 cancerbiomed.org | Upregulation of inflammatory genes cancerbiomed.org |
| PI3K/Akt Pathway cancerbiomed.org | Activation downstream of TLR4 cancerbiomed.org | Regulation of cell survival and proliferation cancerbiomed.org |
Implications of M3G Research for Understanding Opioid Pharmacology Beyond Analgesia
The growing body of research on M3G has significant implications for understanding the broader pharmacological effects of opioids, particularly those that are not related to analgesia. M3G is increasingly implicated in some of the undesirable side effects associated with morphine therapy, such as opioid-induced hyperalgesia (OIH), tolerance, and neuroexcitatory effects. viamedica.plviamedica.pl
M3G is considered to be a pronociceptive compound, meaning it can enhance pain sensitivity. frontiersin.org In rodents, M3G has been shown to induce thermal hyperalgesia and tactile allodynia, effects that could counteract the analgesic properties of morphine. nih.govfrontiersin.org While the clinical relevance in humans is still debated, some studies in cancer patients have suggested that a higher ratio of M3G to morphine and M6G is associated with poorer pain relief. nih.govfrontiersin.org The proposed mechanism for these pronociceptive effects is the activation of the TLR4 signaling pathway, leading to neuroinflammation. viamedica.pl
The development of opioid tolerance, where increasing doses are needed to achieve the same analgesic effect, may also be influenced by M3G. aap.org The neuroinflammatory processes initiated by M3G's interaction with TLR4 are thought to contribute to the cellular changes that underlie tolerance. viamedica.pl
Furthermore, M3G has been linked to neuroexcitatory effects, including myoclonus and seizures, particularly at high concentrations that can occur in patients with renal impairment. flemingcollege.ca These effects are thought to be mediated by mechanisms distinct from classical opioid receptors. flemingcollege.ca
The implications of M3G research extend to the immune system as well. The activation of TLR4 by M3G suggests a direct link between morphine metabolism and innate immune signaling. frontiersin.org This could have consequences for immune function in patients receiving long-term opioid therapy. nih.gov
The table below outlines the potential non-analgesic effects of M3G and their proposed mechanisms.
| Non-Analgesic Effect | Proposed Mechanism | Implication for Opioid Pharmacology |
| Opioid-Induced Hyperalgesia (OIH) viamedica.plviamedica.pl | Activation of TLR4, leading to neuroinflammation. viamedica.pl | May counteract the analgesic effects of morphine. frontiersin.org |
| Opioid Tolerance aap.org | Contribution to neuroinflammatory processes. viamedica.pl | May accelerate the need for dose escalation. aap.org |
| Neuroexcitation (e.g., myoclonus, seizures) flemingcollege.ca | Non-opioid receptor-mediated mechanisms. flemingcollege.ca | Contributes to the adverse effect profile of morphine, especially in certain patient populations. |
| Immune Modulation cancerbiomed.org | Activation of the innate immune system via TLR4. frontiersin.org | Potential for altered immune responses during chronic opioid use. |
Unanswered Questions and Emerging Research Frontiers in M3G Biology
Despite significant advances, many questions surrounding the biology of M3G remain unanswered, paving the way for exciting new avenues of research.
A primary area of uncertainty is the precise identity and role of all M3G receptors and binding partners in the central nervous system. nih.gov While TLR4 has emerged as a strong candidate, the paradoxical requirement of the mu-opioid receptor for some of M3G's effects needs further clarification. frontiersin.orgnih.gov It is possible that other, as-yet-unidentified receptors or protein interactions are involved. The potential for heterodimerization between opioid receptors and other receptors could also play a role in modulating M3G's activity. revistachilenadeanestesia.cl
The full spectrum of M3G's signaling pathways is another key research frontier. Beyond TLR4-mediated neuroinflammation, the downstream consequences of M3G's interactions with cellular components are not fully understood. Deep proteomics and phosphoproteomics are powerful tools that can help to unravel the complex signaling networks activated by M3G in different cell types, such as astrocytes. researchgate.net
Translating the findings from animal models to the human clinical setting remains a major challenge. The pronociceptive and neuroexcitatory effects of M3G observed in rodents are not always consistently reported in humans. nih.gov Future research needs to focus on why these discrepancies exist, potentially through more sophisticated clinical study designs and the use of advanced, human-based in vitro models.
Emerging research is also beginning to explore the role of M3G in contexts beyond pain and neuro-pharmacology. For example, recent studies have investigated the impact of M3G on cancer biology, suggesting that it may promote the immune escape of non-small cell lung cancer by upregulating PD-L1 expression via the TLR4 pathway. cancerbiomed.org This opens up a new area of inquiry into the potential effects of morphine metabolism on tumorigenesis and cancer therapy.
Finally, the development of strategies to mitigate the potential negative effects of M3G is a critical area for future research. This could involve the development of specific M3G antagonists, modulators of its transport, or adjunct therapies that target the downstream signaling pathways activated by M3G, such as TLR4 inhibitors. viamedica.pl
Key unanswered questions and emerging research areas are summarized below:
What are all the specific receptors and binding partners for M3G in the CNS?
What is the complete signaling network activated by M3G in different brain cells?
Why do the effects of M3G appear to differ between rodents and humans?
Does M3G play a role in other physiological or pathological processes, such as cancer progression or immune surveillance?
Can we develop targeted therapies to block the undesirable effects of M3G while preserving the analgesic benefits of morphine?
Q & A
Q. What are the primary metabolic pathways and enzymatic mechanisms responsible for M3G formation?
M3G is formed via glucuronidation of morphine, primarily mediated by hepatic UGT2B7 and UGT1A3 isoforms . The reaction involves conjugation of glucuronic acid to morphine’s phenolic hydroxyl group. Methodological validation of these pathways includes in vitro enzyme assays with human liver microsomes and kinetic analyses (e.g., Km and Vmax determination). Quantitative contributions of UGT isoforms can be assessed using selective inhibitors or recombinant enzymes .
Q. How can researchers accurately quantify M3G in biological matrices?
Robust quantification requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction chromatography (ZIC HILIC columns) to separate polar metabolites. Solid-phase extraction (SPE) is critical for isolating M3G from plasma or microdialysis samples. Key parameters include:
Q. What is the stability profile of M3G in biological samples under varying storage conditions?
M3G stability depends on matrix type and temperature:
- Fresh blood/plasma: Stable at 4°C for ≤6 months; degradation follows pseudo first-order kinetics at 40°C .
- Postmortem samples: Degrades rapidly unless stored at -20°C due to enzymatic hydrolysis .
- Light exposure: Photodegradation in plasma follows second-order kinetics, necessitating amber vials for storage .
Advanced Research Questions
Q. How do contradictory findings on M3G’s pharmacological effects inform experimental design?
While M3G is traditionally considered inactive, in vivo studies report paradoxical pain and antagonism of morphine analgesia, potentially via µ-opioid receptor interactions . To resolve this:
- Behavioral models: Use neuropathic pain rodents to assess M3G-induced hyperalgesia (e.g., von Frey filament testing) .
- Receptor profiling: Compare M3G’s binding affinity (Ki) for µ- vs. κ-opioid receptors using radioligand displacement assays .
- CSF sampling: Measure free M3G concentrations in cerebrospinal fluid to correlate with clinical outcomes .
Q. How does M3G pharmacokinetics vary in special populations (e.g., renal/hepatic impairment, obesity)?
- Renal insufficiency: Reduced clearance leads to M3G accumulation, requiring dose adjustments. Use population pharmacokinetic models with covariates like eGFR .
- Non-alcoholic steatohepatitis (NASH): Increased M3G AUC0-∞ (10-fold vs. M6G) due to altered glucuronidation; validate via LC-MS/MS in longitudinal serum profiles .
- Morbid obesity: Larger volumes of distribution (Vd) necessitate allometric scaling in PK models. Compare obese vs. non-obese cohorts using non-compartmental analysis .
Q. What methodological strategies address postmortem M3G redistribution in forensic toxicology?
Postmortem hydrolysis of glucuronides artificially elevates free morphine levels. Mitigate this by:
- Multi-matrix analysis: Compare M3G/morphine ratios in blood, vitreous humor, and liver to estimate survival time .
- Degradation kinetics: Model time- and temperature-dependent M3G breakdown in cadaveric samples using first-order decay equations .
Q. How can M3G’s role in opioid tolerance be investigated using in vitro systems?
- Co-culture models: Combine hepatocytes (for glucuronidation) and neuronal cells (e.g., SH-SY5Y) to simulate metabolite-induced neuroexcitation .
- Microdialysis: Monitor extracellular M3G in rat striatum after chronic morphine exposure, paired with behavioral assays .
Data Analysis & Contradiction Management
Q. How should researchers reconcile discrepancies in M3G’s contribution to morphine’s overall pharmacodynamics?
Klimas et al. (2014) attributed >85% of analgesia to M6G , while later studies implicate M3G in adverse effects . Resolve via:
- Dose-response curves: Administer pure M3G/M6G in controlled trials to isolate effects .
- Receptor occupancy modeling: Use PET imaging with µ-opioid tracers (e.g., [11C]carfentanil) to compare M3G/M6G binding in vivo .
Q. What statistical approaches are optimal for analyzing population-level variability in M3G metabolism?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
